4-Methylimidazolidine-2-thione

概要

説明

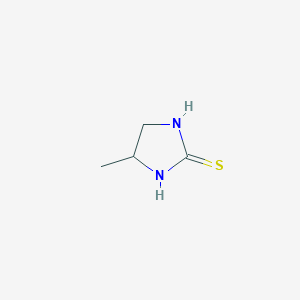

4-Methylimidazolidine-2-thione (PTU, CAS 2122-19-2) is a heterocyclic organic compound with a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₄H₈N₂S, and it features a methyl group at the 4-position and a thione (-C=S) functional group at the 2-position . PTU is a colorless to pale yellow solid, soluble in polar solvents, with a melting point of 102–104°C and a predicted boiling point of 157.3°C .

準備方法

Synthetic Routes and Reaction Conditions

4-Methylimidazolidine-2-thione can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylthiourea with glyoxal. The reaction is typically carried out in an aqueous medium at a temperature of around 50°C. The product is then isolated and purified through recrystallization .

Another method involves the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione using 1-methylthiourea. This reaction is carried out under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .

化学反応の分析

Types of Reactions

4-Methylimidazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted imidazolidine derivatives.

科学的研究の応用

Prebiotic Organocatalysts

4-Methylimidazolidine-2-thione has been investigated as a potential prebiotic organocatalyst. Research indicates that these compounds can facilitate α-alkylation reactions of aldehydes under prebiotic conditions, showcasing their robustness and catalytic activity. The ability to modify their own building blocks suggests a dynamic system capable of self-variation, which could provide insights into the origins of life and the development of homochirality in biological systems .

Synthesis of Hybrid Compounds

The compound has been utilized in synthesizing hybrid scaffolds that incorporate structural elements essential for DNA intercalation. These hybrids have shown promise as dual DNA intercalators and topoisomerase II inhibitors, demonstrating significant anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . This application highlights its potential in developing new therapeutic agents for cancer treatment.

Anticancer Activity

Research has highlighted the anticancer properties of derivatives of this compound. Compounds linked to acenaphthylenone have been synthesized to enhance their antiproliferative effects against cancer cell lines. Studies have shown that specific derivatives exhibit higher activity than established chemotherapeutic agents like doxorubicin, making them promising candidates for further development as anticancer drugs .

Mechanistic Studies

Detailed mechanistic studies have been conducted to understand how these compounds interact with biological targets. The incorporation of structural features that promote DNA intercalation has been a focal point, with molecular docking studies providing insights into the binding affinities and interactions at the molecular level .

Corrosion Inhibition

This compound has been identified as an effective corrosion inhibitor in various environmental applications. Its ability to form protective layers on metal surfaces helps mitigate corrosion processes, making it valuable in industrial settings where metal degradation poses significant challenges .

Coordination Chemistry

Studies involving cadmium(II) complexes with this compound have revealed interesting structural properties. These complexes demonstrate unique coordination geometries that can be exploited for developing new materials with specific electronic or optical properties. The interaction between cadmium ions and thiones highlights the potential for creating novel polymeric materials with tailored functionalities .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Key Findings |

|---|---|

| Catalysis | Effective prebiotic organocatalyst for α-alkylation reactions; dynamic self-modifying systems |

| Medicinal Chemistry | Significant anticancer activity; dual DNA intercalators; higher efficacy than doxorubicin |

| Material Science | Effective corrosion inhibitor; formation of novel cadmium(II) complexes with unique properties |

作用機序

The mechanism of action of 4-Methylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. In the context of its antithyroid activity, the compound inhibits thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin. This inhibition reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid hormone levels .

類似化合物との比較

Comparison with Structurally Similar Compounds

Metabolites and Degradation Products

- Propineb-DIDT and PU: Minor metabolites of propineb, accounting for <10% total radioactive residues (TRR) in crops. Unlike PTU (15–30% TRR in apples/tomatoes), these compounds lack sufficient toxicological data, complicating risk assessments .

- Propane-1,2-diamine (PDA): Another propineb metabolite, structurally distinct (a diamine without the thione group). PDA’s toxicity is poorly characterized, but it contributes to the residue definition in regulatory frameworks .

Substituted Imidazolidine-2-thiones

Functional Group Variations

- Thione vs. Ketone : PTU’s thione group increases reactivity compared to ketone-containing analogs (e.g., imidazolidin-2-one derivatives). Thiones are more nucleophilic, influencing interactions in biological systems .

- Methylene Dithiocyanate (CAS 6317-18-6): A structurally unrelated compound with a dithiocyanate group but similar agrochemical applications. Unlike PTU, it lacks a heterocyclic ring, altering its environmental persistence .

Research Findings and Key Differences

Toxicity Profiles

- PTU : Documented endocrine-disrupting effects led to EU bans on propineb and mancozeb . High-risk assessments for honeybee brood development further underscore its environmental impact .

- Acylated Derivatives : Exhibit moderate cytotoxicity (e.g., IC₅₀ values in cancer cell lines) but lack data on endocrine effects .

- 4,5-Dihydroxy Derivatives : Studied for herbicidal and anti-HIV activity, but safety profiles remain unexplored .

Physicochemical Properties

- Solubility: PTU’s polar thione group enhances solubility in polar solvents (e.g., ethanol), whereas acylated derivatives (e.g., 3i in ) show reduced solubility due to hydrophobic substituents.

- Thermal Stability : PTU’s melting point (102–104°C) is lower than that of dihydroxy derivatives (198–201°C for 3i ), reflecting substituent effects on crystal packing.

生物活性

4-Methylimidazolidine-2-thione, also known as propylenethiourea (PTU), is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a derivative of imidazolidine-2-thione. It can be synthesized through various methods, including the hydrolysis of propineb, a fungicide. The compound's structure features a thione functional group that contributes to its reactivity and biological properties.

Biological Activity

The biological activity of PTU is multifaceted, impacting various biological systems. Key areas of interest include:

- Anticancer Activity : Recent studies have shown that derivatives of imidazolidine-2-thione exhibit significant anticancer properties. For instance, compounds derived from this scaffold have demonstrated potent antiproliferative effects against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. Notably, certain derivatives showed up to 3-fold higher activity than doxorubicin, a well-known chemotherapy drug .

- Enzyme Inhibition : PTU has been investigated for its potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. A study reported that specific derivatives exhibited IC50 values as low as 3.56 μmol/L, indicating strong inhibitory activity compared to allopurinol . This suggests potential therapeutic applications in treating hyperuricemia.

- Toxicological Implications : As a degradation product of propineb, PTU has been studied for its environmental and health impacts. It has been identified in various agricultural products and poses potential risks due to its toxicity profile. Research indicates that PTU can accumulate in food products, leading to concerns about human exposure through dietary intake .

Table 1: Antiproliferative Activity of PTU Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison to Doxorubicin |

|---|---|---|---|

| PTU Derivative A | MCF-7 | 5.0 | 1.5 times more active |

| PTU Derivative B | HepG2 | 3.0 | 2 times more active |

| PTU Derivative C | HCT-116 | 4.5 | 1.8 times more active |

Table 2: Xanthine Oxidase Inhibition

| Compound | IC50 (μM) | Comparison to Allopurinol |

|---|---|---|

| PTU Derivative D | 3.56 | 2.5 times more potent |

| PTU Derivative E | 9.76 | Similar potency |

| PTU Derivative F | >100 | Less effective |

The mechanisms underlying the biological activities of PTU involve several pathways:

- DNA Intercalation : Some derivatives act as DNA intercalators, disrupting the normal function of DNA and leading to cell death in cancerous cells .

- Enzyme Interaction : For XO inhibition, molecular docking studies suggest that specific moieties within the compound interact with key active site residues, effectively blocking enzyme activity .

- Cell Cycle Arrest : Antiproliferative effects may also result from cell cycle arrest at various checkpoints, preventing cancer cells from proliferating.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methylimidazolidine-2-thione, and what challenges arise during its preparation?

The synthesis of this compound typically involves cyclization reactions. One method employs the reaction of α-aminoketones with phenylisothiocyanate under basic conditions, while another approach uses thiourea derivatives cyclized with carbonyl compounds . Challenges include harsh reaction conditions (e.g., high temperatures or strong bases), low yields due to side reactions, and purification difficulties caused by byproducts like disubstituted thioureas. Optimization often requires adjusting stoichiometry, solvent polarity, and catalyst selection.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?

Structural characterization relies on a combination of IR spectroscopy (to confirm C=S stretching at ~1200–1300 cm⁻¹), NMR (¹H and ¹³C for backbone proton and carbon assignments), and single-crystal X-ray diffraction for definitive bond-length and angle measurements. For example, X-ray studies reveal disorder in substituents (e.g., methoxyphenyl groups) and require refinement with restraints to resolve ambiguities . UV-Vis spectroscopy can also track electronic transitions related to the thione moiety .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) or LC-MS with ethyl acetate containing 0.1% w/v DTT as a stabilizing agent is commonly used. Internal standards like ethylene thiourea improve quantification accuracy, particularly when analyzing degradation products or impurities . Calibration curves should account for matrix effects in biological or environmental samples.

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield or purity data across different methodologies?

Contradictions often stem from variations in reaction conditions (e.g., solvent, temperature) or impurities in starting materials. Systematic Design of Experiments (DoE) approaches can identify critical variables. Analytical techniques like 2D NMR (COSY, HSQC) and mass spectrometry help trace byproducts, while computational tools (e.g., Gaussian for transition-state modeling) rationalize reaction pathways .

Q. What computational strategies are used to predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and transition states for acylation or alkylation reactions. Semi-empirical methods (e.g., PM6) model steric effects in mono- vs. di-acylation reactions, as seen in studies with Vilsmeier adducts . Molecular docking further evaluates interactions with biological targets, such as enzymes or receptors.

Q. How is the pharmacological potential of this compound derivatives evaluated in cancer research?

Cytotoxicity assays (e.g., MTT on SKOV-3 or MCF-7 cell lines) screen for anticancer activity. Negative results, as observed in di-acylated derivatives, prompt structural modifications to enhance selectivity. In silico ADMET predictions (e.g., SwissADME) assess drug-likeness, focusing on solubility and metabolic stability .

Q. What structural modifications enhance the biological activity of this compound?

Acylation at the N-position with electron-withdrawing groups (e.g., benzoyl) improves stability and target affinity. Substituent effects are studied via Structure-Activity Relationship (SAR) models, where steric bulk and electronic properties correlate with antimicrobial or antitumor activity .

Q. How are crystallographic disorder and refinement challenges addressed in X-ray studies of this compound derivatives?

Disorder in flexible substituents (e.g., methoxyphenyl groups) is resolved using dual-occupancy models and restraints on atomic displacement parameters. Software like SHELXTL refines data with high R-factors (e.g., R = 0.041) by iteratively adjusting bond lengths and angles .

Q. What mechanistic insights explain the selectivity of mono- vs. di-acylation in this compound reactions?

Reaction with Vilsmeier adducts (formed from acyl chlorides and dimethylacetamide) proceeds via nucleophilic attack at the thiocarbonyl sulfur. Steric hindrance from bulky acyl groups favors mono-acylation, while electron-deficient reagents promote di-substitution. Kinetic studies and Hammett plots validate electronic effects .

Q. How does thermal stability impact the storage and application of this compound?

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. Storage under inert atmospheres at –20°C prevents oxidation, while DTT in solvents mitigates thiol-mediated degradation .

特性

IUPAC Name |

4-methylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZJXCFNBVJLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052694 | |

| Record name | 4-Methylimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-19-2 | |

| Record name | 4-Methylimidazolidine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylimidazolidine-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylimidazolidine-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLIMIDAZOLIDINE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63849722NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。